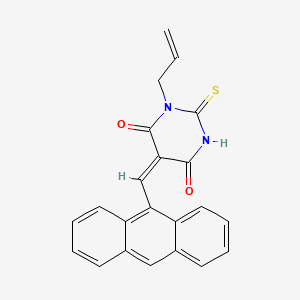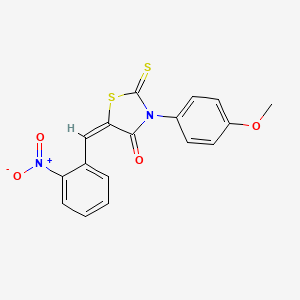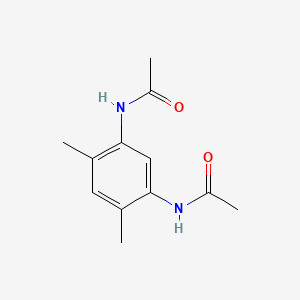
1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AMPTD, is a heterocyclic compound with a pyrimidine ring structure. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various physiological processes. For example, 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of uric acid and reactive oxygen species.
Biochemical and Physiological Effects:
1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the inhibition of viral replication. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the development of new synthesis methods for 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its potential applications in various fields, including medicinal chemistry and material science.
Synthesemethoden
The synthesis of 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through several methods, including the reaction of anthraldehyde with thiosemicarbazide followed by cyclization with allylisocyanate. Other methods involve the use of different aldehydes and isocyanates to produce 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with varying substituents.
Wissenschaftliche Forschungsanwendungen
1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antimicrobial properties. 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been investigated for its potential to inhibit the activity of enzymes such as xanthine oxidase and carbonic anhydrase, which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-2-11-24-21(26)19(20(25)23-22(24)27)13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12-13H,1,11H2,(H,23,25,27)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNEHFDKYUSHX-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)
![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)


![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B4985732.png)
![2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)